molecular formula C13H21N3O B2649431 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide CAS No. 1448125-28-7

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide

Cat. No. B2649431
CAS RN: 1448125-28-7
M. Wt: 235.331
InChI Key: AMCZMJYZWMSUHU-UHFFFAOYSA-N
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Description

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compound, which have been found to have potential activities against microorganisms and significance in the pharmaceutical field .


Synthesis Analysis

The synthesis of indazoles, such as “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds . The mechanism of this second step involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The molecular structure of “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” has been confirmed through various spectroscopic techniques. 1H, 13C NMR, and IR spectra for all the compounds were investigated . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” include condensation, dehydration, and amido-imidol tautomerism . These reactions are facilitated by the use of reagents such as isopropyl acetoacetate, aromatic aldehydes, methylamine, and hydrazine hydrate .


Physical And Chemical Properties Analysis

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” is a solid at room temperature . It has a molecular weight of 238.16 . Its linear formula is C9 H15 N3 . 2 Cl H .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Activity

Indole derivatives have also been investigated for their potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in the prevention and treatment of diseases associated with oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties. This makes them potentially useful in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties. This makes them potentially useful in the treatment of diabetes .

Mechanism of Action

While the specific mechanism of action for “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” is not mentioned in the retrieved papers, indazoles in general have been found to exhibit a wide variety of biological properties . For example, some indazoles have been found to inhibit cell growth in certain neoplastic cell lines .

Future Directions

The future directions for “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide” and similar compounds could involve further exploration of their medicinal properties. Given the potential activities of indazoles against microorganisms and their significance in the pharmaceutical field , there is a need for more research to fully understand their potential for treating various pathological conditions.

properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-6-13(17)14-9-11-10-7-4-5-8-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCZMJYZWMSUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NN(C2=C1CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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